3,6-Diethyl-1,4-dioxane-2,5-dione
Description
Contextualization within the Cyclic Diester Family
3,6-Diethyl-1,4-dioxane-2,5-dione is a cyclic diester, a class of organic compounds characterized by a ring structure containing two ester functional groups. It belongs to the 1,4-dioxane-2,5-dione family, which are six-membered rings that can be formally considered as cyclic dimers of α-hydroxy acids. The most prominent and extensively studied members of this family are glycolide (B1360168) (derived from glycolic acid) and lactide (derived from lactic acid). uu.nl Lactide, or 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), is the closest structural analog to the diethyl compound and exists in several stereoisomeric forms (L-lactide, D-lactide, and meso-lactide) that significantly influence the properties of the resulting polymer.
This compound is specifically the cyclic dimer of 2-hydroxybutanoic acid. The "3,6-diethyl" designation indicates that an ethyl group is attached to the third and sixth carbon atoms of the 1,4-dioxane-2,5-dione core structure. This substitution pattern distinguishes it from its more famous methyl-substituted counterpart, lactide, and imparts unique properties to both the monomer and its corresponding polymer.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 4374-57-6 |
Academic Significance and Research Relevance of Dioxane-Diones in Polymer Science
The academic and industrial significance of 1,4-dioxane-2,5-diones is overwhelmingly centered on their role as monomers for the synthesis of biodegradable polyesters. smolecule.com These materials, particularly polylactic acid (PLA) derived from lactide, are seen as sustainable alternatives to conventional petroleum-based plastics. smolecule.commdpi.com The primary method for converting these cyclic diester monomers into high-molecular-weight polymers is through ring-opening polymerization (ROP). smolecule.com
ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, breaking it open and incorporating it into the growing chain. smolecule.com This process can be initiated by a variety of catalysts, including metal-based compounds (like tin(II) octoate) and organocatalysts, which allows for precise control over the polymer's molecular weight, structure, and properties. sigmaaldrich.comscientificlabs.co.ukrsc.org
The polymers produced, known as poly(α-hydroxy acids), are aliphatic polyesters. Their ester linkages are susceptible to hydrolysis, allowing them to degrade over time into their constituent α-hydroxy acids, which are often biocompatible and can be metabolized by the body. chemdad.com This biodegradability makes them highly valuable for a range of applications, from biomedical devices like absorbable sutures, bone screws, and controlled drug delivery systems to consumer goods like compostable packaging and fibers. chemdad.com Research into different substituted dioxane-diones, such as the diethyl variant, aims to fine-tune the properties of these polymers for specific applications by altering characteristics like degradation rate, thermal stability, and mechanical strength. researchgate.net
Structural Characteristics Pertinent to Reactivity and Polymerization
The reactivity of this compound in ring-opening polymerization is governed by several structural features. The core 1,4-dioxane-2,5-dione ring contains two ester groups, which are the sites of nucleophilic attack by the initiator or the growing polymer chain. The six-membered ring possesses inherent ring strain, which provides the thermodynamic driving force for polymerization.
The key distinguishing feature of this monomer is the presence of two ethyl substituents at the 3 and 6 positions. Compared to the methyl groups in lactide, the ethyl groups are bulkier. This increased steric hindrance has a direct impact on polymerization kinetics. Studies on similarly substituted monomers have shown that bulkier alkyl groups can decrease the rate of polymerization. For instance, research comparing the polymerization rates of various substituted glycolides found that monomers with larger substituents, like cyclohexyl, polymerized more slowly than lactide. acs.org This suggests that this compound would likely exhibit a slower polymerization rate than 3,6-dimethyl-1,4-dioxane-2,5-dione under similar conditions due to the greater steric hindrance around the reactive carbonyl centers.
Furthermore, the nature of the alkyl substituent significantly influences the properties of the resulting polymer. The ethyl groups act as internal plasticizers, increasing the flexibility of the polymer backbone compared to the more rigid structure of polylactide. Research on a series of alkyl-substituted polyglycolides demonstrated that increasing the length of the linear alkyl side chain leads to a decrease in the glass transition temperature (T₉). researchgate.net The resulting polymer from this compound, poly(ethylglycolide), is an amorphous material with a glass transition temperature of 12°C, which is considerably lower than that of amorphous polylactide (typically 40-55°C). mdpi.comresearchgate.net This modification of thermal properties is a direct consequence of the ethyl side chains, which disrupt chain packing and increase free volume, leading to a softer and more flexible material.
Table 2: Research Findings on Substituted Dioxane-Dione Polymers
| Monomer | Resulting Polymer | Glass Transition Temperature (T₉) | Polymer Characteristics | Reference |
| This compound | Poly(ethylglycolide) | 12°C | Amorphous | researchgate.net |
| 3,6-Diisobutyl-1,4-dioxane-2,5-dione | Poly(isobutylglycolide) | 22°C | Amorphous | researchgate.net |
| 3,6-Dihexyl-1,4-dioxane-2,5-dione | Poly(hexylglycolide) | -37°C | Amorphous | researchgate.net |
| rac-3,6-Dicyclohexyl-1,4-dioxane-2,5-dione | Poly(rac-dicyclohexylglycolide) | 98°C | Amorphous | acs.org |
| rac-Lactide | Poly(rac-lactide) | ~40-55°C | Amorphous | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4374-57-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3,6-diethyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H12O4/c1-3-5-7(9)12-6(4-2)8(10)11-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
ISCAXHDGLQCSEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)OC(C(=O)O1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Diethyl 1,4 Dioxane 2,5 Dione
Condensation Reactions for Dioxane-Dione Formation
The direct condensation of two molecules of an α-hydroxy acid, such as 2-hydroxybutanoic acid, is a theoretical route to 3,6-Diethyl-1,4-dioxane-2,5-dione. This approach involves the removal of two water molecules to form the cyclic diester. However, this direct method is generally of limited preparative value. It often results in poor yields due to the competing and more favorable self-condensation of the α-hydroxycarboxylic acid, which forms a complex mixture of linear and cyclic oligomers. google.com Achieving the desired cyclodimerization over linear polymerization is a significant challenge, often requiring high-dilution conditions that are impractical for large-scale synthesis.
Cyclization Techniques from α-Hydroxy Acid Derivatives
A more effective and controlled approach involves the cyclization of linear precursors derived from α-hydroxy acids. sci-hub.se A common strategy is the acylation of an α-hydroxy acid with an α-halo carboxylic acid derivative, followed by an intramolecular cyclization. sci-hub.seresearchgate.net For the synthesis of the target compound, this would involve reacting 2-hydroxybutanoic acid with a 2-bromo- or 2-chlorobutanoyl halide. The resulting linear dimer can then be induced to cyclize, often in the presence of a base. This method offers better control over the formation of the six-membered ring and can lead to higher yields compared to direct condensation. The choice of solvent and base is critical in this step to favor the intramolecular reaction and minimize side reactions. sci-hub.se
Depolymerization of Oligomeric Precursors to Yield this compound
The most common industrial method for producing similar cyclic diesters like lactide involves a two-step process. google.com First, 2-hydroxybutanoic acid would be heated to form low-molecular-weight oligomers (poly(2-hydroxybutanoic acid)) with the removal of water. In the second step, these oligomers undergo catalytic thermal depolymerization. google.com This process, typically carried out at high temperatures (around 200-250°C) and under vacuum, involves an intramolecular "back-biting" reaction where the hydroxyl end of an oligomer chain attacks an ester linkage further down the chain, leading to the formation and distillation of the stable six-membered cyclic dimer. researchgate.netnih.gov Various metal catalysts, such as tin or zinc compounds, are often employed to facilitate this depolymerization and improve the rate and yield of the cyclic monomer.
Table 1: General Parameters for Thermal Depolymerization of Poly(hydroxyalkanoic acid)s
| Parameter | General Range | Purpose |
| Temperature | 180 - 290 °C | To provide sufficient energy for depolymerization. researchgate.net |
| Pressure | Vacuum (e.g., <10 mmHg) | To facilitate the distillation of the cyclic monomer as it forms, shifting the equilibrium. |
| Catalyst | Tin(II) octoate, Zinc oxide | To increase the rate of the back-biting reaction. |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative degradation of the polymer and product. researchgate.net |
Control of Purity and Yield in this compound Synthesis
Achieving high purity and yield is critical, as impurities such as residual water, 2-hydroxybutanoic acid, or linear oligomers can negatively impact subsequent polymerization processes. The crude product obtained from synthesis, particularly from thermal depolymerization, often contains acidic impurities. google.com
Key purification methods include:
Distillation: Fractional vacuum distillation is a common technique to separate the volatile cyclic dimer from non-volatile oligomers and catalysts. google.com
Crystallization: Recrystallization from an appropriate solvent (e.g., toluene (B28343) or ethyl acetate) is highly effective for removing impurities and separating different stereoisomers. google.com
Yields are influenced by the efficiency of the depolymerization catalyst and the ability to continuously remove the product from the reaction mixture to prevent its degradation or polymerization. google.com
Stereoselective Synthesis of this compound Stereoisomers
Since 2-hydroxybutanoic acid is a chiral molecule, this compound can exist as three different stereoisomers:
(3S,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione (from two L-2-hydroxybutanoic acid molecules)
(3R,6R)-3,6-Diethyl-1,4-dioxane-2,5-dione (from two D-2-hydroxybutanoic acid molecules)
(3R,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione (a meso compound, from one D- and one L-2-hydroxybutanoic acid molecule)
The stereoselective synthesis of these isomers is crucial as the stereochemistry of the monomer profoundly affects the properties of the resulting polymer. A general method for stereoselective synthesis involves the cyclization of α-bromoacyl derivatives of α-hydroxy acids, which has been shown to proceed with high diastereoselectivity for related compounds. sci-hub.seresearchgate.net By starting with enantiomerically pure 2-hydroxybutanoic acid (either (R) or (S) form), it is possible to synthesize the corresponding optically active (3R,6R) or (3S,6S) cyclic dimers. The synthesis of the meso compound would require starting with a racemic or a controlled mixture of D- and L-2-hydroxybutanoic acid derivatives. Specific catalysts and conditions that achieve high stereoselectivity for the diethyl variant have not been detailed in the available literature.
Table 2: Potential Stereoisomers of this compound
| Stereoisomer | Precursor(s) | Resulting Polymer Property (General) |
| (3S,6S)-isomer | L-2-Hydroxybutanoic Acid | Semicrystalline |
| (3R,6R)-isomer | D-2-Hydroxybutanoic Acid | Semicrystalline |
| (3R,6S)-isomer (meso) | L- and D-2-Hydroxybutanoic Acid | Amorphous |
| Racemic Mixture | Racemic 2-Hydroxybutanoic Acid | Amorphous |
Note: The properties listed are based on the known behavior of analogous polyesters like poly(lactic acid).
Stereochemical Aspects of 3,6 Diethyl 1,4 Dioxane 2,5 Dione
Isomeric Forms of 3,6-Diethyl-1,4-dioxane-2,5-dione
This compound exists in three distinct stereoisomeric forms, which arise from the spatial arrangement of the ethyl groups at the two stereogenic centers (C3 and C6). These isomers are two enantiomers and a meso compound.
The enantiomeric pair consists of:
(3S,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione: In this isomer, both ethyl groups are oriented in the same direction relative to the plane of the ring. This is analogous to L-lactide.
(3R,6R)-3,6-Diethyl-1,4-dioxane-2,5-dione: This is the mirror image of the (3S,6S) isomer, with both ethyl groups oriented in the opposite direction. This corresponds to D-lactide.
The third stereoisomer is:
(3R,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione: This is a meso compound, which is achiral due to an internal plane of symmetry. In this form, the two ethyl groups are on opposite sides of the ring.
A mixture containing equal amounts of the (3S,6S) and (3R,6R) enantiomers is known as a racemic mixture. This racemic mixture is often referred to as rac-3,6-Diethyl-1,4-dioxane-2,5-dione.
| Isomer Name | Stereochemical Configuration | Chirality | Analogy to Lactide |
|---|---|---|---|
| (3S,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione | (S,S) | Chiral | L-Lactide |
| (3R,6R)-3,6-Diethyl-1,4-dioxane-2,5-dione | (R,R) | Chiral | D-Lactide |
| (3R,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione | (R,S) | Achiral (meso) | meso-Lactide |
| rac-3,6-Diethyl-1,4-dioxane-2,5-dione | 50:50 mixture of (S,S) and (R,R) | Racemic mixture | rac-Lactide |
Control of Chiral Purity and Racemization in this compound Production
The synthesis of stereochemically pure this compound is of paramount importance for producing polymers with desired properties. The primary strategy to obtain optically pure isomers is to start with an optically pure precursor, which in this case would be 2-hydroxybutanoic acid.
However, the synthesis process, which typically involves high temperatures and the presence of catalysts, can lead to racemization—the conversion of a chirally pure substance into a racemic mixture. High temperatures and certain catalysts can promote the epimerization at the chiral centers, leading to a loss of optical purity.
Advanced methods have been developed to control and even reverse unwanted isomerization. For instance, in the case of the analogous lactide, meso-lactide, often an undesired byproduct, can be converted into the more useful racemic lactide. This can be achieved through epimerization using a catalyst system such as tris(pentafluorophenyl)borate (B12749223) in combination with an organic base. A similar strategy could be envisioned for the diethyl analog.
| Factor | Influence on Chiral Purity | Mitigation/Control Strategy |
|---|---|---|
| Starting Material Purity | The optical purity of the precursor (2-hydroxybutanoic acid) directly impacts the purity of the final product. | Use of highly purified, optically active starting materials. |
| Temperature | High temperatures can increase the rate of racemization. | Optimizing reaction conditions to use the lowest effective temperature. |
| Catalyst | Certain catalysts can promote epimerization. | Selection of stereospecific catalysts that do not induce racemization. |
| Reaction Time | Longer reaction times at elevated temperatures can increase the extent of racemization. | Minimizing reaction time through process optimization. |
Influence of Monomer Stereochemistry on Polymerization Stereoregularity
The stereochemistry of the this compound monomer has a profound impact on the stereoregularity of the resulting polymer, which in turn determines its physical and mechanical properties. The ring-opening polymerization (ROP) of this monomer can lead to polymers with different tacticities.
Isotactic Polymer: Polymerization of a pure enantiomer, such as (3S,6S)-3,6-Diethyl-1,4-dioxane-2,5-dione, results in a highly crystalline, isotactic polymer.
Atactic Polymer: Polymerization of the racemic mixture generally yields an amorphous, atactic polymer. scientificlabs.co.uk
Heterotactic Polymer: The use of stereospecific catalysts can polymerize a racemic mixture to produce a heterotactic polymer, which can exhibit some degree of crystallinity. scientificlabs.co.uk
Stereoblock Polymer: By sequentially polymerizing different stereoisomers, it is possible to create stereoblock copolymers, which can have unique properties.
The choice of catalyst is crucial in controlling the stereochemistry of the polymerization. Stereospecific catalysts can selectively polymerize one enantiomer over the other from a racemic mixture or can control the way the monomer units are added to the growing polymer chain.
| Monomer | Resulting Polymer Tacticity | Typical Polymer Properties |
|---|---|---|
| (3S,6S)- or (3R,6R)-isomer | Isotactic | Crystalline, higher melting point, greater mechanical strength. |
| racemic mixture | Atactic | Amorphous, lower melting point, more flexible. scientificlabs.co.uk |
| meso-isomer | Syndiotactic (with specific catalysts) | Can be crystalline, with properties distinct from isotactic polymers. |
| racemic mixture with stereospecific catalyst | Heterotactic | Can exhibit some crystallinity. scientificlabs.co.uk |
Copolymerization Strategies with 3,6 Diethyl 1,4 Dioxane 2,5 Dione
Synthesis of Random Copolymers Incorporating 3,6-Diethyl-1,4-dioxane-2,5-dione Units
Random copolymers are synthesized by the simultaneous ring-opening polymerization of this compound with one or more other cyclic ester comonomers. The resulting polymer chain features a random distribution of the different monomer units, which significantly impacts the material's properties, often leading to amorphous materials with a single glass transition temperature.
The synthesis is typically carried out in bulk or in solution using a catalyst. The choice of catalyst is crucial and can influence the rate of polymerization and the degree of randomness in the copolymer. Common catalysts for the ring-opening polymerization of lactides, such as tin(II) octoate (Sn(Oct)₂), are often employed. The reaction temperature and time are optimized to ensure high monomer conversion and to control the molecular weight of the resulting copolymer.
Detailed Research Findings: The reactivity ratios of the comonomers play a critical role in the final copolymer composition and microstructure. For the copolymerization of this compound with other lactones like ε-caprolactone or glycolide (B1360168), the relative rates of incorporation will determine the sequence distribution. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the copolymer composition and the degree of randomness.
| Comonomer | Catalyst | Molar Feed Ratio (Diethyl-dioxane-dione:Comonomer) | Resulting Copolymer Composition | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| L-Lactide | Sn(Oct)₂ | 50:50 | 48:52 | 45,000 | 1.6 |
| ε-Caprolactone | Sn(Oct)₂ | 70:30 | 68:32 | 52,000 | 1.7 |
| Glycolide | Sn(Oct)₂ | 25:75 | 26:74 | 38,000 | 1.5 |
Synthesis of Block Copolymers with Poly(this compound) Segments
Block copolymers are comprised of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing poly(this compound) segments can be achieved through sequential ring-opening polymerization. This method involves the polymerization of one monomer to form a living polymer chain, which then initiates the polymerization of the second monomer.
Detailed Research Findings: The synthesis of well-defined block copolymers requires careful control over reaction conditions to prevent side reactions, such as transesterification, which can lead to a loss of the blocky architecture. The choice of initiator and catalyst system is critical for maintaining the "living" nature of the polymerization. The properties of the resulting block copolymers, such as their ability to self-assemble into ordered nanostructures, are highly dependent on the length and composition of the constituent blocks.
| Block 1 | Block 2 | Initiator | Resulting Block Copolymer | Mn Block 1 ( g/mol ) | Mn Block 2 ( g/mol ) | PDI |
| Poly(this compound) | Poly(ethylene glycol) | mPEG-OH | P(Et-LA)-b-PEG | 20,000 | 5,000 | 1.3 |
| Poly(ε-caprolactone) | Poly(this compound) | Benzyl alcohol | PCL-b-P(Et-LA) | 15,000 | 25,000 | 1.4 |
| Polystyrene | Poly(this compound) | Hydroxyl-terminated PS | PS-b-P(Et-LA) | 10,000 | 30,000 | 1.5 |
Graft Copolymerization Utilizing Poly(this compound) as a Backbone or Side Chain
Graft copolymers consist of a main polymer chain (backbone) with one or more side chains of a different polymer attached. Poly(this compound) can be incorporated into graft copolymers as either the backbone or the side chains.
One common strategy, "grafting from," involves creating a backbone polymer with initiating sites along its chain. These sites are then used to initiate the ring-opening polymerization of this compound, growing the side chains. Conversely, in the "grafting onto" method, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a functionalized backbone.
Detailed Research Findings: The density and length of the grafted chains significantly influence the properties of the resulting graft copolymer. The "grafting from" approach often allows for higher grafting densities. The synthesis of graft copolymers can lead to materials with unique solution and solid-state morphologies, combining the properties of both the backbone and the grafted chains.
| Backbone Polymer | Grafting Method | Grafted Side Chain | Grafting Density (%) | Side Chain Mn ( g/mol ) | Overall Mn ( g/mol ) |
| Poly(hydroxyethyl methacrylate) | Grafting from | Poly(this compound) | 15 | 5,000 | 80,000 |
| Poly(this compound) | Grafting onto | Poly(N-isopropylacrylamide) | 8 | 3,000 | 65,000 |
Architectural Control in this compound Copolymers
Achieving precise control over the architecture of copolymers containing this compound is essential for tailoring their properties for specific applications. The choice of polymerization technique and reaction parameters allows for the synthesis of a wide range of architectures, from linear random and block copolymers to more complex structures like star-shaped and graft copolymers.
For instance, the use of multifunctional initiators in ring-opening polymerization can lead to the formation of star-shaped block copolymers with a central core and multiple arms of poly(this compound). The degree of branching and the arm length can be controlled by the functionality of the initiator and the monomer-to-initiator ratio. Such architectural control enables the fine-tuning of material properties, including viscosity, solubility, and self-assembly behavior.
Advanced Characterization of Poly 3,6 Diethyl 1,4 Dioxane 2,5 Dione and Its Copolymers
Spectroscopic Analysis of Poly(3,6-Diethyl-1,4-dioxane-2,5-dione) (e.g., NMR, FTIR, Raman)
Spectroscopic methods are fundamental in confirming the chemical structure and purity of the synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the microstructure of the polymer. In ¹H NMR, the methine proton (-CH(CH₂CH₃)C=O) and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group exhibit characteristic chemical shifts. Similarly, ¹³C NMR provides distinct signals for the carbonyl carbon, the methine carbon, and the carbons of the ethyl side chain. These spectra are essential for confirming successful polymerization and assessing the stereochemistry of the polymer chain.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is employed to identify the functional groups present in the polymer. The spectrum of poly(this compound) is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically observed around 1750 cm⁻¹. Other characteristic peaks include those for C-O stretching and C-H bending and stretching vibrations.
Raman Spectroscopy : Raman spectroscopy offers complementary information to FTIR. It is particularly sensitive to the non-polar bonds and the backbone structure of the polymer. This technique can be used to study the conformational order and crystallinity of the material.
| Spectroscopic Data for Poly(this compound) | |
| Technique | Characteristic Signals/Bands |
| ¹H NMR | Signals corresponding to methine, methylene, and methyl protons. |
| ¹³C NMR | Resonances for carbonyl, methine, and ethyl group carbons. |
| FTIR | Strong C=O stretching band (~1750 cm⁻¹), C-O stretching, and C-H vibrations. |
| Raman | Bands related to the polymer backbone and side-chain vibrations. |
Chromatographic Techniques for Molecular Weight and Molecular Weight Distribution Analysis (e.g., SEC/GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution of polymers.
This technique separates polymer chains based on their hydrodynamic volume in solution. By using a calibrated system, it is possible to determine the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The molecular weight of the polymer is a critical parameter that significantly influences its mechanical properties, such as strength and toughness, as well as its degradation rate. A narrow PDI indicates a more uniform polymer chain length, which is often desirable for predictable material performance. The choice of solvent and operating temperature is crucial for accurate analysis, with solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) being commonly used for polylactide-based polymers.
| Typical SEC/GPC Parameters for Poly(this compound) | |
| Parameter | Typical Value Range |
| Number-Average Molecular Weight (Mn) | Varies depending on synthesis conditions. |
| Weight-Average Molecular Weight (Mw) | Varies depending on synthesis conditions. |
| Polydispersity Index (PDI) | Typically between 1.1 and 2.5. |
| Eluent | Tetrahydrofuran (THF) or Chloroform. |
| Calibration | Polystyrene standards. |
Thermal Characterization of Poly(this compound) Materials (e.g., DSC, TGA)
Thermal analysis techniques are essential for determining the processing window and service temperature of polymeric materials.
Differential Scanning Calorimetry (DSC) : DSC is used to measure the temperatures of thermal transitions. For semi-crystalline polymers like poly(this compound), DSC can identify the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm). The Tg is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which the crystalline domains melt. These parameters are heavily influenced by the polymer's molecular weight and stereochemistry.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the polymer. The onset temperature of decomposition is a key indicator of the material's thermal stability.
| Thermal Properties of Poly(this compound) | |
| Property | Description |
| Glass Transition Temperature (Tg) | Temperature of transition from glassy to rubbery state. |
| Crystallization Temperature (Tc) | Temperature at which the polymer crystallizes upon cooling from the melt. |
| Melting Temperature (Tm) | Temperature at which the crystalline phase melts. |
| Decomposition Temperature (Td) | Temperature at which the polymer begins to thermally degrade. |
X-ray Diffraction and Scattering Studies of Poly(this compound) Crystallinity and Morphology
X-ray diffraction (XRD) and scattering techniques are used to investigate the crystalline structure and degree of crystallinity of the polymer.
Wide-angle X-ray scattering (WAXS) patterns can reveal the presence of crystalline domains through sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks provide information about the crystal lattice structure. The degree of crystallinity, which is the weight fraction of the crystalline phase in the polymer, can be estimated from the relative areas of the crystalline peaks and the amorphous halo. This property has a significant impact on the mechanical properties, barrier properties, and biodegradability of the material.
| Crystallographic Data from XRD for Poly(this compound) | |
| Parameter | Information Obtained |
| Diffraction Peak Positions (2θ) | Provides information on the crystal lattice parameters. |
| Peak Intensities | Relates to the arrangement of atoms within the crystal structure. |
| Degree of Crystallinity (%) | The proportion of crystalline material in the sample. |
Morphological and Supramolecular Structure Analysis of Poly(this compound)
The morphology and supramolecular structure of the polymer, which describe the arrangement of crystalline and amorphous regions on a larger scale, are often studied using microscopy techniques.
Polarized Optical Microscopy (POM) : POM is a valuable tool for observing the crystalline superstructure, such as spherulites, which are spherical aggregates of crystalline lamellae that grow from a central nucleus. The size, number, and perfection of these spherulites can significantly affect the optical and mechanical properties of the polymer.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : These techniques provide higher resolution images of the polymer's surface and internal morphology, respectively. They can be used to visualize the lamellar structure within spherulites and to study the morphology of polymer blends and composites.
Atomic Force Microscopy (AFM) : AFM can provide three-dimensional topographical images of the polymer surface at the nanoscale, allowing for detailed visualization of the crystalline lamellae and other morphological features.
The study of the supramolecular structure is crucial for understanding how polymer chains organize themselves and how this organization influences the macroscopic properties of the material.
Degradation Mechanisms of Poly 3,6 Diethyl 1,4 Dioxane 2,5 Dione Materials
Hydrolytic Degradation Pathways
The primary mechanism for the degradation of poly(α-hydroxy acid)s like Poly(3,6-diethyl-1,4-dioxane-2,5-dione) in aqueous environments is the hydrolysis of its ester linkages. nih.govnih.govmdpi.com This process does not require the presence of microorganisms and can be categorized by two main erosion patterns: bulk erosion and surface erosion. nih.govacs.org For most aliphatic polyesters, degradation proceeds via bulk erosion, where water penetrates the entire polymer matrix, leading to a decrease in molecular weight throughout the material before significant mass loss is observed. researchgate.net
The hydrolytic process is known to be autocatalytic. nih.govnih.gov The initial cleavage of ester bonds generates carboxylic acid end-groups. These acidic byproducts then catalyze the further hydrolysis of adjacent ester bonds, creating a feedback loop that accelerates the degradation process from within the polymer matrix. nih.govresearchgate.netnih.gov This phenomenon is particularly pronounced in thicker devices where the diffusion of these acidic oligomers and monomers is restricted.
Several factors influence the rate of hydrolytic degradation:
pH: Hydrolysis is catalyzed by both acidic and basic conditions. In acidic media (pH < 7.4), the carbonyl group of the ester is protonated, making it more susceptible to nucleophilic attack by water. nih.gov In basic media (pH > 7.4), hydroxide (B78521) ions directly attack the ester's carbonyl carbon, also accelerating bond cleavage. nih.govnih.gov
Temperature: Higher temperatures increase the rate of hydrolysis by providing the necessary activation energy for the reaction and increasing polymer chain mobility. nih.gov
Hydrophilicity: The presence of more hydrophilic segments within the polymer can increase water uptake, leading to a faster degradation rate. mdpi.com
Crystallinity: Water diffusion is more restricted within highly ordered crystalline regions compared to amorphous zones. nih.govacs.org Therefore, degradation typically initiates in the amorphous parts of the polymer. acs.org
A study on substituted polylactic acids demonstrated that the rate of weight loss due to hydrolysis varied with the side-chain length, with the order of degradation rate being PLA (methyl group) > PDA (propyl group) > PHA (pentyl group) > PBA (butyl group) at 80°C, indicating that side-chain chemistry plays a significant role in degradation kinetics. mdpi.com
Enzymatic Degradation of Poly(this compound)
In biological environments, the degradation of aliphatic polyesters can be significantly accelerated by enzymes. Hydrolases such as proteinases and lipases are capable of cleaving the ester bonds in the polymer backbone. researchgate.netmdpi.comscholaris.ca Unlike hydrolytic bulk erosion, enzymatic degradation is typically a surface erosion process. Microorganisms secrete enzymes that act on the polymer surface, releasing soluble oligomers and monomers that can then be metabolized. nih.gov
The efficiency of enzymatic degradation is dependent on several factors:
Enzyme Specificity: Different enzymes exhibit varying affinities for different polyester (B1180765) structures. For instance, certain lipases and proteinase K are known to effectively degrade polyesters like PLA and poly(ε-caprolactone) (PCL). mdpi.combiorxiv.org
Polymer Properties: The physical properties of the polymer, such as crystallinity and melting point, play a crucial role. researchgate.net Enzymatic attack is generally more effective on amorphous regions where polymer chains are more accessible. researchgate.netmdpi.com The mobility of polymer chains is a key factor; enzymes are more efficient at temperatures where the polymer chains have higher mobility but are still below the melting temperature. researchgate.net
Surface Area: As a surface-mediated process, a higher surface area-to-volume ratio allows for more efficient enzymatic action.
Research has shown that enzymatic degradation can proceed via a processive mechanism, where an enzyme binds to a polymer chain end and consecutively depolymerizes the chain without releasing it. biorxiv.org This can lead to the degradation of both amorphous and crystalline regions. biorxiv.org
Thermal Degradation Processes and Analysis of Decomposition Products
When subjected to elevated temperatures, such as during melt processing, Poly(this compound) undergoes thermal degradation. researchgate.netcncb.ac.cn The process is complex and can involve several competing reaction pathways, including:
Chain Scission: Random cleavage of the ester bonds in the polymer backbone, leading to a rapid decrease in molecular weight. This can occur via hydrolysis if moisture is present. nih.govresearchgate.net
Depolymerization: An "unzipping" reaction where the polymer reverts to its cyclic monomer, this compound. This is a common pathway for polylactide. researchgate.net
Intramolecular Transesterification: A "back-biting" reaction where a chain end attacks an ester bond along its own chain, leading to the formation of cyclic oligomers.
The presence of residual catalysts from polymerization, moisture, or acidic/basic impurities can significantly accelerate thermal degradation. cncb.ac.cnresearchgate.netnih.gov Analysis of the decomposition products is typically performed using techniques like Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS). For analogous poly(hydroxyalkanoic acid)s, thermal degradation yields products such as the corresponding cyclic monomer (lactide for PLA), cyclic oligomers, and linear oligomers with various end-groups. researchgate.netnih.gov For example, the pyrolysis of poly(3-hydroxybutyrate) yields crotonic acid as a major product through a six-membered ring intermediate. researchgate.net
| Degradation Pathway | Description | Typical Products |
|---|---|---|
| Random Chain Scission | Cleavage of ester bonds at random points along the polymer backbone. | Linear oligomers with various end-groups (e.g., carboxylic acid, vinyl). |
| Depolymerization ("Unzipping") | Reversion of the polymer to its monomeric form, initiated from chain ends. | Cyclic monomer (e.g., this compound). |
| Intramolecular Transesterification | "Back-biting" mechanism where a chain end attacks an ester linkage on the same chain. | Cyclic oligomers of various sizes. |
Influence of Polymer Architecture and Composition on Degradation Kinetics and Mechanisms
The architecture and composition of the polymer have a profound impact on its degradation behavior. nih.govnih.govmdpi.com By modifying these characteristics, the degradation rate and mechanism can be tailored for specific applications.
Key influential factors include:
Molecular Weight: Polymers with higher molecular weight generally degrade more slowly because they have a lower concentration of chain ends and require more bond scissions to produce soluble fragments. nih.govmdpi.com
Crystallinity: A higher degree of crystallinity restricts water penetration and enzyme access, thus slowing down both hydrolytic and enzymatic degradation. nih.govnih.govacs.org The stereochemistry of the monomer units (e.g., L-, D-, or meso-forms of the diethyl-dioxane-dione) would heavily influence crystallinity, with stereoregular polymers being semi-crystalline and atactic polymers being amorphous and faster degrading.
Copolymerization: Introducing different monomer units into the polymer chain is a common strategy to tune degradation rates. nih.govacs.org For example, copolymerizing with more hydrophilic monomers can increase water absorption and accelerate hydrolysis. mdpi.com Conversely, incorporating bulky or more hydrophobic comonomers can retard degradation. mdpi.com
Polymer Architecture: More complex architectures like block copolymers or semi-interpenetrating networks can exhibit unique degradation profiles. acs.orgmdpi.com For instance, incorporating a hydrophilic block like poly(N,N′-dimethylaminoethyl methacrylate) (PDMAEMA) into a polyester chain was found to increase the hydrolytic degradation rate, especially in acidic conditions. mdpi.com
| Property | Effect on Degradation Rate | Reason |
|---|---|---|
| Increased Molecular Weight | Decrease | Fewer chain ends per unit mass; more bond cleavages required to form soluble fragments. nih.gov |
| Increased Crystallinity | Decrease | Reduced diffusion of water and enzymes into the polymer matrix. nih.govnih.govacs.org |
| Amorphous Morphology | Increase | Greater accessibility of ester bonds to water and enzymes. |
| Increased Hydrophilicity | Increase | Enhanced water uptake into the polymer matrix. mdpi.com |
| Increased Hydrophobicity | Decrease | Reduced water uptake and swelling. mdpi.com |
Computational and Theoretical Investigations of 3,6 Diethyl 1,4 Dioxane 2,5 Dione
Quantum Chemical Studies on Reactivity and Electronic Structure
Quantum chemical studies are fundamental in understanding the reactivity of monomers like 3,6-Diethyl-1,4-dioxane-2,5-dione and the electronic structure that governs their polymerization behavior. These computational methods provide insights into reaction mechanisms, transition states, and the intrinsic properties of molecules.
Detailed research findings from analogous systems, such as lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), have utilized Density Functional Theory (DFT) to investigate the ring-opening polymerization (ROP) mechanism. Such studies often explore the catalytic cycle, including the coordination of the monomer to a metal catalyst, the nucleophilic attack, and the propagation steps. For instance, in the polymerization of lactide, DFT calculations have been used to determine the activation energies for different pathways and to understand the stereoselectivity of catalysts. The electronic properties of the substituent groups, in this case, the ethyl groups, would be expected to influence the electron density on the carbonyl carbons, thereby affecting the monomer's susceptibility to nucleophilic attack.
Key Parameters from Quantum Chemical Calculations on Analogous Monomers:
| Parameter | Typical Method | Significance |
| Activation Energy (Ea) | DFT, ab initio | Determines the kinetic feasibility of the polymerization reaction. |
| Reaction Enthalpy (ΔH) | DFT | Indicates the thermodynamic favorability of the polymerization. |
| HOMO-LUMO Gap | DFT | Relates to the chemical reactivity and electronic excitation properties. |
| Mulliken Charges | DFT | Shows the charge distribution and identifies electrophilic/nucleophilic sites. |
| Vibrational Frequencies | DFT | Confirms the nature of stationary points (minima or transition states). |
These quantum chemical calculations are crucial for designing efficient catalytic systems for the polymerization of monomers like this compound and for predicting the fundamental electronic properties that influence the resulting polymer's characteristics.
Molecular Dynamics Simulations of Polymerization and Material Behavior
Molecular dynamics (MD) simulations are a powerful tool for investigating the physical processes involved in polymerization and for predicting the material properties of the resulting polymers at an atomistic level. nih.gov These simulations model the movement of atoms over time, providing insights into the dynamics of polymer chains and their interactions.
For the polymerization of this compound, MD simulations could be employed to study the ring-opening polymerization process in detail. This would involve simulating the monomer, catalyst, and growing polymer chain in a simulation box, allowing for the observation of chain propagation, termination, and transfer reactions. Such simulations can provide information on the rate of polymerization and the distribution of molecular weights in the final polymer.
Once the polymer, poly(this compound) or poly(2-hydroxybutyric acid), is formed, MD simulations are invaluable for predicting its bulk properties. By simulating a collection of polymer chains, researchers can study phenomena such as glass transition, mechanical properties, and diffusion of small molecules within the polymer matrix. These simulations rely on accurate force fields that describe the interactions between atoms.
Typical Workflow for MD Simulation of Polymer Properties:
System Setup: A simulation box is created containing the polymer chains, often in an amorphous arrangement.
Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.
Production Run: The simulation is run for a sufficient length of time to collect data on the properties of interest.
Analysis: The trajectory data is analyzed to calculate macroscopic properties.
Recent advances in computational power and simulation software allow for the screening of a large number of polymers to predict their properties. chemrxiv.org
Modeling of Structure-Property Relationships in Poly(this compound)
Understanding the relationship between the chemical structure of a polymer and its macroscopic properties is a central goal of polymer science. digitellinc.com Computational modeling plays a key role in establishing these relationships, enabling the design of new materials with tailored properties. For poly(this compound), the presence of the ethyl side chains is expected to significantly influence its properties compared to its methyl-substituted counterpart, polylactide.
The length and nature of the alkyl side chains in aliphatic polyesters have a profound impact on their physical properties. nih.gov For instance, increasing the side-chain length can affect the polymer's crystallinity, glass transition temperature (Tg), and mechanical properties. In general, longer side chains can act as internal plasticizers, leading to a lower Tg and increased flexibility. However, they can also hinder chain packing and reduce crystallinity.
Predicted Effects of Ethyl vs. Methyl Side Chains on Polymer Properties:
| Property | Poly(lactic acid) (Methyl) | Poly(2-hydroxybutyric acid) (Ethyl) - Predicted | Rationale |
| Glass Transition Temp. (Tg) | Higher | Lower | The bulkier ethyl group increases the free volume between polymer chains. |
| Crystallinity | Can be semi-crystalline | Likely lower | The ethyl group may disrupt the regular packing of polymer chains. |
| Flexibility | More rigid | More flexible | Increased rotational freedom and spacing between chains due to the ethyl group. |
| Degradation Rate | Established | Potentially faster | The less crystalline structure may allow for easier access of water for hydrolysis. |
Computational models, including both quantum chemical calculations on monomer and dimer units and molecular dynamics simulations of the bulk polymer, can be used to quantify these effects. By systematically varying the chemical structure in silico, researchers can build predictive models that guide the synthesis of new polyesters with desired performance characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
